
3-(Aminomethyl)-5-fluoroindolin-2-onehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Aminomethyl)-5-fluoroindolin-2-onehydrochloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-fluoroindolin-2-onehydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-fluoroindole with formaldehyde and ammonium chloride, followed by cyclization to form the indolin-2-one structure. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact .
化学反应分析
Types of Reactions
3-(Aminomethyl)-5-fluoroindolin-2-onehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions include oxindole derivatives, amine derivatives, and substituted indole compounds.
科学研究应用
3-(Aminomethyl)-5-fluoroindolin-2-onehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(Aminomethyl)-5-fluoroindolin-2-onehydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .
相似化合物的比较
Similar Compounds
- 3-(Aminomethyl)-5-methylindolin-2-onehydrochloride
- 3-(Aminomethyl)-5-chloroindolin-2-onehydrochloride
- 3-(Aminomethyl)-5-bromoindolin-2-onehydrochloride
Uniqueness
3-(Aminomethyl)-5-fluoroindolin-2-onehydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
属性
CAS 编号 |
1547339-61-6 |
|---|---|
分子式 |
C9H8ClFN2O |
分子量 |
214.62 g/mol |
IUPAC 名称 |
3-(aminomethyl)-5-fluoroindol-2-one;hydrochloride |
InChI |
InChI=1S/C9H7FN2O.ClH/c10-5-1-2-8-6(3-5)7(4-11)9(13)12-8;/h1-3H,4,11H2;1H |
InChI 键 |
WGHBLMKNYLOIDT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC(=O)C(=C2C=C1F)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


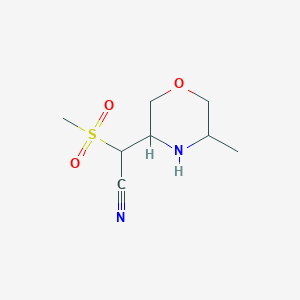
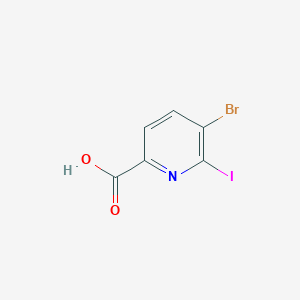
![Tribenzo[a,c,h]phenazine](/img/structure/B13078205.png)

![Tribenzo[a,c,h]phenazine](/img/structure/B13078219.png)
![iodomethane;9H-pyrido[3,4-b]indole](/img/structure/B13078223.png)
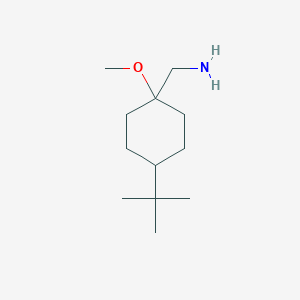
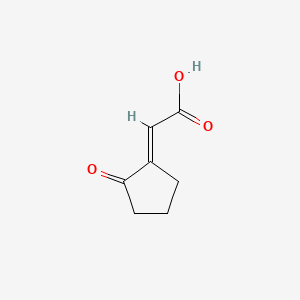
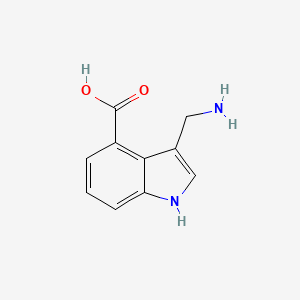
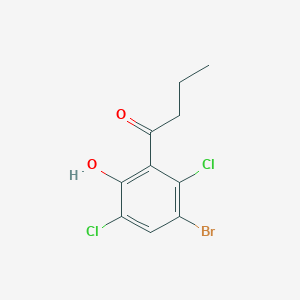

amine](/img/structure/B13078248.png)
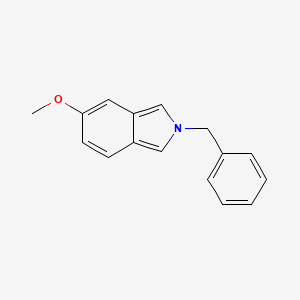
![2-[(3S)-1-methylpiperidin-3-yl]ethanol](/img/structure/B13078252.png)
